molecular formula C4H12I2N2 B1319436 Piperazine Dihydriodide CAS No. 58464-47-4

Piperazine Dihydriodide

Cat. No. B1319436
CAS RN: 58464-47-4
M. Wt: 341.96 g/mol
InChI Key: QZCGFUVVXNFSLE-UHFFFAOYSA-N
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Description

Piperazine Dihydriodide, also known as 哌嗪二氢碘酸盐 in Chinese, has the chemical formula C4H12I2N2 and a molecular weight of 341.96042 . It is used for research and development purposes .


Synthesis Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthetic methods to afford functionalized piperazines with a focus on C–H functionalization have been presented .


Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .


Chemical Reactions Analysis

Piperazine-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .


Physical And Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid . It is hygroscopic, which means it readily absorbs water from the environment .

Scientific Research Applications

Solar Cell Materials

Piperazine Dihydriodide (PZDI) has shown remarkable efficacy in the field of solar cell materials . It is characterized by an alkyl core and electron-rich -NH terminal, which helps in mitigating surface and bulk defects while modifying surface chemistry . The surface passivation by PZDI mitigates crystal strain and improves carrier extraction efficiency . This has resulted in an impressive device efficiency of 23.17% (1 cm 2 area) with superior long-term stability .

Molecular Passivation

Molecular passivation represents a promising avenue for enhancing both the efficiency and operational stability of perovskite solar cells . PZDI has been found to be effective in this regard, reducing defect densities in the perovskite film and suppressing ion migration .

DNA and RNA Deoxygenation

In laboratory research, Piperazine Dihydriodide has been used as a deoxygenation reagent for DNA and RNA . It is used for the alternate modification of proteins .

Medicinal Chemistry

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . However, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Synthesis of Organic-Inorganic Perovskite Precursors

Piperazine Dihydriodide is used in the synthesis of organic-inorganic perovskite precursors . These precursors are key components in the manufacture of perovskite solar cells .

Chemical Industry

Piperazine Dihydriodide is commercially available and used in various applications in the chemical industry . It is typically sold in a solid state and stored under inert gas .

Safety and Hazards

Piperazine Dihydriodide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperazine Dihydriodide has been used to modulate the crystallization kinetics of FASnI3 through a non‐classical nucleation mechanism based on pre‐nucleation clusters (PNCs) . This has led to a high‐quality perovskite film with lower defect density . The PDI2 buffer layer is able to lubricate the mismatched thermal expansion between perovskite and substrate, resulting in the release of lattice strain and thus a void-free buried interface . This method has led to a conspicuous photovoltaic performance improvement for FASnI3‐based perovskite solar cells .

properties

IUPAC Name

piperazine;dihydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2HI/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCGFUVVXNFSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58464-47-4
Record name Piperazine Dihydriodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Piperazine Dihydriodide improve the performance of perovskite solar cells?

A1: PDI2 acts as a buffer layer between the perovskite film and the substrate. [, ] This is crucial because it mitigates the negative effects of lattice strain caused by the different thermal expansion rates of these two materials. By accommodating this strain, PDI2 facilitates the formation of a smoother, more uniform perovskite film with fewer defects. [, ] This, in turn, improves charge transport within the solar cell, leading to higher power conversion efficiency. [, ]

Q2: Does Piperazine Dihydriodide impact the stability of perovskite solar cells?

A2: Yes, research indicates that PDI2 significantly enhances the operational stability of perovskite solar cells. [, ] It effectively suppresses the formation of voids at the buried interface between the perovskite layer and the substrate, which are known to contribute to device degradation. [] This enhanced stability is reflected in the prolonged operational lifetime observed in devices incorporating PDI2. [, ]

Q3: Beyond its role as a buffer layer, does Piperazine Dihydriodide interact with the perovskite material itself?

A3: Research suggests that PDI2 can interact directly with the perovskite material, specifically influencing its crystallization kinetics. [] In the case of FASnI3-based perovskites, PDI2 promotes the formation of pre-nucleation clusters in the precursor solution. [] These clusters act as a kind of "stepping stone" for perovskite crystal formation, leading to a higher quality film with fewer defects and improved performance. []

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